Product packaging for 16-Mercaptohexadecanamide(Cat. No.:CAS No. 124536-79-4)

16-Mercaptohexadecanamide

Cat. No.: B12053831
CAS No.: 124536-79-4
M. Wt: 287.5 g/mol
InChI Key: PIJCUJXBPYCINA-UHFFFAOYSA-N
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Description

Significance of Long-Chain Alkanethiol-Amides in Interfacial Science

Long-chain alkanethiol-amides are particularly significant in interfacial science due to their ability to form densely packed, highly ordered, and robust self-assembled monolayers (SAMs). mdpi.com The extended alkyl chains (typically with more than 10 carbon atoms) maximize the van der Waals interactions between adjacent molecules, which, in conjunction with the hydrogen-bonding networks established by the amide groups, results in exceptionally stable and well-defined two-dimensional structures. mdpi.comrsc.org

The presence of the amide group within the alkanethiol backbone is a crucial factor for controlling the structure and stability of the resulting SAMs. mdpi.comacs.org This internal amide group can form interchain hydrogen bonds, which significantly enhances the thermal and chemical stability of the monolayer compared to simple n-alkanethiol SAMs. mdpi.com Research has shown that amide-containing SAMs exhibit strong amide-II frequencies in infrared spectra (between 1548 and 1557 cm⁻¹), confirming the presence of these hydrogen-bonding networks. mdpi.com This enhanced stability is critical for applications that require durable functional surfaces. mdpi.com

Furthermore, the length of the alkyl chain plays a direct role in the packing density and the effectiveness of the monolayer as a barrier or a platform for further functionalization. Longer chains lead to more closely-packed surfaces with fewer defects. rsc.org This precise control over surface architecture is exploited in numerous applications, including the creation of inert surfaces that resist protein adsorption and cell attachment, a key requirement for developing advanced biomaterials and biosensors. northwestern.edu The structural integrity of these monolayers also makes them excellent candidates for fundamental studies of charge transport and interfacial phenomena. sigmaaldrich.com

Overview of 16-Mercaptohexadecanamide in Chemical Science and Engineering Contexts

This compound is an organic compound that has garnered significant attention in chemical science and engineering. smolecule.com Its molecular structure consists of a 16-carbon alkyl chain, providing a substantial hydrophobic backbone, which is terminated by a thiol (-SH) group at one end and an amide (-CONH₂) group at the other. smolecule.comchemspider.com This bifunctional architecture allows the molecule to self-assemble on surfaces like gold, with the thiol group acting as a robust anchor and the terminal amide group presenting a hydrophilic, hydrogen-bonding interface. mdpi.comsmolecule.com The long hydrocarbon chain enhances its hydrophobicity and the stability of the self-assembled monolayers it forms. smolecule.com

The synthesis of this compound can be achieved through multi-step chemical reactions, typically starting from hexadecanoic acid. smolecule.com A common synthetic route involves the conversion of hexadecanoic acid to hexadecanoyl chloride, followed by a reaction with ammonia (B1221849) to form the amide. The terminal thiol group is subsequently introduced via a thiolation reaction. smolecule.com

The unique properties of this compound-based SAMs, such as the polar and charge effects introduced by the terminal group, have been characterized in various studies. diva-portal.org These monolayers can be used to control protein absorption, making them valuable in biological applications. sigmaaldrich.com

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₆H₃₃NOS
Molecular Weight 287.506 g/mol chemspider.com
CAS Number 124536-79-4 sigmaaldrich.comchemicalbook.com
Appearance Solid
Key Functional Groups Thiol (-SH), Amide (-CONH₂) smolecule.com
Solubility Soluble in organic solvents like chloroform (B151607) and ethanol (B145695) nih.govacs.orgresearchgate.net

Scope and Research Objectives in Advanced Materials and Nanotechnology

The primary research objective involving this compound is to leverage its self-assembly properties to fabricate highly ordered and functional surfaces for applications in advanced materials and nanotechnology. evitachem.com A major focus is on the development of robust SAMs on gold substrates, which serve as model systems for studying and controlling interfacial properties. mdpi.com

In nanotechnology, these SAMs are instrumental in:

Molecular Electronics: this compound SAMs are used to create molecular junctions for studying charge transport by tunneling. sigmaaldrich.com The well-defined structure of the monolayer allows for precise control over the tunneling barrier, which is essential for the fabrication of molecular-scale electronic devices. smolecule.com

Biosensors: The ability to present a specific chemical functionality (the amide group) at an interface makes this compound ideal for biosensor development. smolecule.com For instance, binary SAMs composed of this compound and a biotinylated thiol can be used to immobilize streptavidin, a common strategy in biosensor design. nih.govacs.orgresearchgate.net The ratio of the components in the monolayer can be tuned to control the binding capacity of the target protein. nih.govacs.orgresearchgate.net

Surface Modification: These SAMs are used to create surfaces with tailored properties, such as hydrophobicity or biocompatibility. smolecule.com By forming a densely packed monolayer, this compound can create a surface that resists the non-specific adsorption of proteins and cells, which is crucial for medical implants and in-vitro cell studies. northwestern.edu

Nanoparticle Functionalization: The thiol group allows for the functionalization of gold nanoparticles, creating stable, dispersible nanomaterials with controlled surface chemistry for various applications in diagnostics and targeted drug delivery.

Research has focused on characterizing the structure and stability of these monolayers under different conditions. For example, studies have investigated the influence of solvent choice (e.g., chloroform vs. ethanol) on the formation of binary SAMs and the subsequent protein binding capacity. nih.govacs.orgresearchgate.net It was found that using chloroform as a solvent during SAM preparation significantly increased the fraction of biotinylated thiol in the monolayers compared to ethanol. nih.gov

Table 2: Research Findings on this compound in SAM-Based Biosensors

Research AreaKey FindingReference(s)
Streptavidin (SA) Immobilization Binary SAMs containing a small fraction of biotinylated thiol mixed with a mercapto-alcohol on gold can create a full single-layer of SA. nih.govacs.orgresearchgate.net
Solvent Effects on SAM Formation The choice of solvent (chloroform vs. ethanol) during SAM preparation strongly influences the thiol ratio in the monolayer and the resulting SA binding capacity. nih.govacs.orgresearchgate.net
Surface Packing and Binding Efficiency Higher chain length alkanethiols (up to n=11) lead to more densely packed SAMs, which can accommodate more antibody immobilization. However, with a C16 chain (16-MHDA), a decrease in binding intensity was observed in some studies. rsc.org
Controlling Cell Adhesion SAMs can be engineered to be inert to protein adsorption and cell attachment, enabling the patterning of cell cultures for tissue engineering applications. northwestern.edunih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H33NOS B12053831 16-Mercaptohexadecanamide CAS No. 124536-79-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

124536-79-4

Molecular Formula

C16H33NOS

Molecular Weight

287.5 g/mol

IUPAC Name

16-sulfanylhexadecanamide

InChI

InChI=1S/C16H33NOS/c17-16(18)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-19/h19H,1-15H2,(H2,17,18)

InChI Key

PIJCUJXBPYCINA-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCC(=O)N)CCCCCCCS

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 16 Mercaptohexadecanamide

Established Synthetic Pathways for 16-Mercaptohexadecanamide

The synthesis of this compound is a multi-step process that has been well-documented in scientific literature. A common and established method involves the following key transformations:

Amidation of a Carboxylic Acid: The synthesis typically commences with a long-chain carboxylic acid, such as 16-bromohexadecanoic acid. This starting material undergoes an amidation reaction to introduce the amide functional group.

Thiol Introduction: Following amidation, a thiol group is introduced to the opposite end of the alkyl chain. This is often achieved through a reaction with a sulfur-containing nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis.

A frequently cited method for synthesizing this compound was reported by Nuzzo and his colleagues. googleapis.comgoogle.com This pathway has become a foundational technique for creating self-assembled monolayers (SAMs) on gold surfaces. googleapis.comgoogle.com The resulting this compound molecule possesses a long hydrocarbon chain that promotes the formation of stable, well-ordered monolayers. smolecule.com

An alternative approach begins with hexadecanoic acid, which is first converted to its acid chloride derivative, hexadecanoyl chloride, by reacting it with thionyl chloride. The subsequent reaction of hexadecanoyl chloride with ammonia (B1221849) yields hexadecanamide. The final step involves a thiolation reaction, often using thiourea, to introduce the mercapto group, thus forming this compound.

Analogous Synthesis Strategies for Functionalized Thiol-Amides

The versatility of the thiol-amide scaffold has led to the development of synthetic strategies for various functionalized analogues of this compound. These derivatives are designed to impart specific properties or functionalities for a range of applications.

The synthesis of phosphorylated analogues of this compound has been explored to mimic biological phosphorylation processes and to create surfaces with unique charge and polarity characteristics. diva-portal.org These syntheses often involve the coupling of a protected phosphorylated amino acid to a long-chain thiol.

One approach involves the synthesis of analogues of phosphorylated serine, threonine, and tyrosine. diva-portal.orgdiva-portal.org These synthesized molecules, which can be based on a 3-mercaptopropionic acid backbone, are then assembled onto gold surfaces. diva-portal.org The introduction of the phosphate (B84403) group has been shown to induce significant polar and charge effects in the resulting monolayers. diva-portal.org However, challenges such as disordering of the monolayers upon post-modification have been noted. diva-portal.org

A general strategy for synthesizing phospho-amino acid analogues involves a single-step allyl-phosphoester protection followed by palladium-mediated deprotection. nih.govcore.ac.uk This method offers a straightforward route to a library of phosphorylated biomolecules. nih.govcore.ac.uk The synthesis of phosphorylated nitrones has also been reviewed, highlighting methods for creating these compounds which have applications as spin-trapping agents and potential therapeutics. mdpi.com

The synthesis of N-[Nα,Nα-Bis(carboxymethyl)-L-Lysine]this compound involves the coupling of 16-mercaptohexadecanoic acid with the Nα,Nα-bis(carboxymethyl) derivative of L-lysine. This creates a molecule with multiple carboxylic acid groups, which can act as chelating agents for metal ions or provide multiple points of attachment.

While a direct synthesis for the 16-carbon chain version is not explicitly detailed in the provided results, the synthesis of a similar compound, N-[Nα,Nα-Bis(carboxymethyl)-L-lysine]-12-mercaptododecanamide, is available. sigmaaldrich.com This suggests a synthetic route involving the activation of the carboxylic acid of the mercapto-alkanoic acid (e.g., using a carbodiimide) followed by reaction with the lysine (B10760008) derivative. Nα,Nα-Bis(carboxymethyl)-L-lysine itself is a synthetic amino acid used for immobilizing proteins and as an inhibitor in cell culture. cymitquimica.com

Biotinylated derivatives of this compound are of significant interest for biosensor applications due to the high-affinity interaction between biotin (B1667282) and streptavidin. researchgate.net The synthesis of these derivatives typically involves the covalent attachment of a biotin moiety to the this compound backbone.

One common strategy is to react an amine-terminated version of the mercaptoalkane with an activated biotin derivative, such as biotin N-hydroxysuccinimide ester. researchgate.net For instance, the synthesis of N-(8-biotinyl-3,6-dioxa-octanamidyl)-16-mercaptohexadecanamide has been described for the preparation of binary self-assembled monolayers on gold. researchgate.net The synthesis of various biotinylated derivatives often involves repeated N-hydroxysuccinimido ester condensations to build spacer arms between the biotin and the thiol group. nih.gov This approach allows for the creation of biotinylated probes for mechanistic studies. rsc.org

Strategies for Chemical Functionalization of this compound and its Derivatives

The chemical functionalization of this compound and its derivatives is key to their application in creating tailored surfaces and interfaces.

Covalent attachment is a robust method for immobilizing molecules onto surfaces, providing stability against changes in pH, ionic strength, or solvent conditions. acs.org For thiol-containing molecules like this compound, the primary method of surface attachment is the formation of a strong bond between the sulfur atom and a gold surface, creating a self-assembled monolayer (SAM). uci.eduresearchgate.net

Further functionalization can be achieved by modifying the terminal group of the monolayer. For example, a carboxylic acid-terminated SAM can be activated using carbodiimide (B86325) chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (NHSS), to form an active ester intermediate. acs.orgresearchgate.net This intermediate can then react with amines to form stable amide bonds, allowing for the covalent attachment of biomolecules like poly(L-lysine). acs.orgresearchgate.net This two-step process has been characterized in detail, showing the gradual conversion of carboxylic acid groups to amides. uci.edu Similarly, post-polymerization functionalization of polymer films with thiol-containing molecules has been demonstrated. google.com

Amidation Chemistry for Surface Derivatization

The derivatization of surfaces using this compound, or the in-situ formation of its amide terminus on a self-assembled monolayer (SAM), is a critical technique for tailoring the interfacial properties of substrates, particularly gold. The primary method for forming the amide bond on a surface is through carbodiimide coupling chemistry. This typically involves the activation of a surface-bound carboxylic acid group, which is then reacted with an amine.

A common strategy involves using a precursor molecule, such as a mercaptoalkanoic acid, to form a SAM on a gold surface. The terminal carboxylic acid groups of this monolayer are then converted to amides. This conversion process is highly relevant to the study of this compound as the resulting surface is chemically analogous to a SAM formed directly from this compound. The established protocol utilizes a water-soluble carbodiimide, like 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide (EDC), in conjunction with N-hydroxysulfosuccinimide (NHSS). uci.eduacs.org In this two-step process, the carboxylic acid groups are first activated by EDC and react with NHSS to form a more stable NHSS ester intermediate. acs.orgresearchgate.net This activated ester is then reacted with an amine, such as ammonia (NH3) or a primary amine-containing molecule, to yield the final amide bond at the surface. uci.eduacs.org

The progress of this surface reaction can be monitored using techniques like Polarization-Modulation Fourier Transform Infrared Reflection-Absorption Spectroscopy (PM-FT-IRRAS). researchgate.net Studies converting an 11-mercaptoundecanoic acid (MUA) monolayer to a primary amide surface show the appearance of characteristic amide bands that are in agreement with those observed for a pre-assembled monolayer of this compound. uci.eduacs.org This confirms the successful formation of the amide functionality.

This amidation chemistry is not limited to ammonia and can be used to attach more complex molecules, such as poly(L-lysine), to create functional bio-interfaces. acs.orgresearchgate.net The reaction effectively tethers molecules via robust amide linkages, providing a versatile platform for further surface functionalization. conicet.gov.ar

Post-Modification Protocols and Their Methodological Challenges

While amidation chemistry provides a powerful tool for surface modification, the process is not without its challenges. One of the primary methodological hurdles is achieving complete conversion of the precursor functional groups to the desired amide. Research has shown that even with repeated reaction cycles, a portion of the initial carboxylic acid groups on a monolayer may remain unreacted. uci.eduacs.org

Another significant challenge arises during the post-modification of more complex surfaces based on this compound analogues. In studies involving phosphorylated analogues of this compound, post-modification protocols led to a notable disordering of the monolayer. diva-portal.org This disruption of the organized SAM structure is a critical issue, as the well-defined architecture of the monolayer is essential for many of its applications, from biosensors to molecular electronics. The loss of order can compromise the barrier properties of the layer and alter the intended functionality of the surface. diva-portal.org These findings underscore the difficulty in performing subsequent chemical steps on a pre-formed monolayer without introducing structural defects.

Self Assembled Monolayers Sams Formed from 16 Mercaptohexadecanamide

Fundamental Principles of Thiol Self-Assembly on Metal Surfaces

The formation of Self-Assembled Monolayers (SAMs) by alkanethiols on metal surfaces is a spontaneous process driven by a combination of molecular and surface interactions. sigmaaldrich.com This phenomenon is central to surface engineering, allowing for the creation of highly organized, single-molecule-thick films with tailored chemical functionalities. eag.com The primary driving force for the assembly of thiols on noble metals like gold is the strong, specific affinity between the sulfur headgroup of the thiol molecule and the metal surface. sigmaaldrich.com This interaction leads to the formation of a stable, semi-covalent gold-thiolate (Au-S) bond, with a significant bond strength of approximately 45 kcal/mol. sigmaaldrich.com

The self-assembly process begins with the chemisorption of thiol molecules from a solution or vapor phase onto the substrate. nih.gov Initially, the molecules may lie flat on the surface in a disordered state. Over time, a reorganization process occurs, driven by intermolecular van der Waals forces between the adjacent alkyl chains. sigmaaldrich.com For alkanethiols with chain lengths of at least 10 carbons, these hydrophobic interactions are substantial, compelling the molecules to adopt a densely packed, ordered arrangement. sigmaaldrich.com

Fabrication and Characterization of 16-Mercaptohexadecanamide Monolayers on Gold Substrates

Monolayer Deposition Methods and Incubation Conditions

The most common method for depositing alkanethiol SAMs, including those with amide functionalities, is through solution-phase deposition. This technique involves immersing a clean gold substrate into a dilute solution of the thiol compound.

Deposition Protocol: A typical procedure involves preparing a millimolar (mM) solution of the thiol in a suitable solvent. sigmaaldrich.com For amide-terminated thiols, solvents such as ethanol (B145695) or chloroform (B151607) are often employed. nih.gov The choice of solvent can significantly influence the resulting monolayer structure and quality. nih.gov

Incubation Conditions: The gold substrate is immersed in the thiol solution for a specified period, known as the incubation or assembly time. While initial monolayer coverage can be achieved within minutes, a longer incubation time is generally required for the molecules to rearrange into a well-ordered, crystalline-like structure. sigmaaldrich.com Typical incubation times reported in the literature range from 12 to 24 hours to ensure the formation of a stable and densely packed monolayer. sigmaaldrich.comnih.gov Following incubation, the substrate is thoroughly rinsed with the pure solvent to remove any non-covalently bound (physisorbed) molecules and then dried, often under a stream of inert gas like nitrogen.

A study on a closely related compound, N-(8-biotinyl-3,6-dioxa-octanamidyl)-16-mercaptohexadecanamide, demonstrated the successful formation of SAMs on gold after a 24-hour incubation period in both ethanol and chloroform solutions. nih.gov

Binary Self-Assembled Monolayers Incorporating this compound Derivatives

The formation of binary or mixed self-assembled monolayers (SAMs) offers a versatile approach to finely tune the surface properties of a substrate. By co-adsorbing two or more different thiol molecules, it is possible to create surfaces with tailored chemical functionalities, wettability, and reactivity. This section explores the co-assembly of this compound with other thiol derivatives, the influence of solvent on this process, and the resulting structural and electrochemical properties of the mixed monolayers.

Co-assembly with Hydroxyl-Terminated Thiols

The co-assembly of amide-terminated thiols, such as this compound, with hydroxyl-terminated thiols on a gold surface allows for the creation of mixed monolayers with varying degrees of hydrophilicity and hydrogen-bonding capabilities. The incorporation of hydroxyl-terminated thiols, for example 16-mercaptohexadecan-1-ol, alongside this compound can significantly influence the properties of the resulting SAM.

Studies on analogous systems using amino-terminated and hydroxyl-terminated alkanethiols of the same chain length (C16) have demonstrated that the composition of the mixed monolayer can be controlled by the composition of the solution from which it is assembled. uba.ar The interactions between the amide and hydroxyl terminal groups, primarily through hydrogen bonding, play a crucial role in the organization and stability of the mixed SAM. The presence of hydroxyl groups can disrupt the lateral hydrogen-bonding network that might exist in a pure this compound monolayer, leading to a less ordered but still well-packed structure. The resulting surface exhibits a combination of the properties of the individual components, allowing for the fine-tuning of surface energy and protein adsorption resistance. For instance, the introduction of hydroxyl groups can increase the hydrophilicity of the surface compared to a pure amide-terminated SAM.

Influence of Solvent on Mixed Monolayer Composition and Formation

The choice of solvent plays a critical role in the formation and composition of mixed self-assembled monolayers. The solvent can influence the solubility of the individual thiol components, their transport to the substrate surface, and the thermodynamics and kinetics of the self-assembly process. While specific studies focusing solely on this compound are limited, general principles of SAM formation can be applied.

The polarity of the solvent can affect the aggregation state of the thiols in solution and, consequently, the composition of the resulting monolayer. For instance, in a binary mixture of thiols with different polarities, a polar solvent might preferentially solvate the more polar thiol, influencing its concentration at the solid-liquid interface. The composition of the mixed monolayer is not always a direct reflection of the solution composition but is also governed by the intermolecular interactions between the thiol molecules on the surface and their interactions with the solvent. The kinetics of SAM formation from mixed solutions can also be solvent-dependent, with different solvents leading to variations in the rate of adsorption and the final surface coverage of each component.

Thiol Component 1Thiol Component 2SolventEffect on Monolayer Composition
This compound16-Mercaptohexadecan-1-olEthanolPromotes formation of well-mixed monolayers due to good solubility of both components.
This compoundDodecanethiolTolueneMay lead to phase-separated domains due to differences in polarity and intermolecular interactions.

Structural Stability and Ordering of this compound Monolayers

The performance and reliability of devices and applications based on SAMs are critically dependent on the structural integrity and order of the monolayer. This section discusses the factors that can induce disorder in this compound monolayers, particularly after surface modification, and the use of electrochemical methods to characterize the interfacial properties of these films.

Factors Influencing Monolayer Disorder upon Post-Modification

While self-assembled monolayers of this compound can form well-ordered structures, subsequent chemical modifications can introduce disorder into the alkyl chain packing. Post-modification steps, such as the coupling of biomolecules or nanoparticles to the terminal amide group, can disrupt the carefully arranged monolayer.

The introduction of bulky molecules can lead to steric hindrance between adjacent modified sites, forcing the alkyl chains to tilt or bend, thereby increasing the number of gauche defects. The reaction conditions of the post-modification step, such as temperature, pH, and solvent, can also impact the stability of the SAM. For example, harsh reaction conditions can lead to the partial desorption of the thiol molecules from the gold surface, creating vacancies and disordered domains. The degree of surface coverage of the modifying agent also plays a role; a high density of modification is more likely to induce significant disruption of the monolayer order compared to a low density.

Electrochemical Evaluation of Interfacial Capacitance in SAMs

Electrochemical impedance spectroscopy (EIS) is a powerful technique for characterizing the properties of SAMs on conductive surfaces. By measuring the impedance of the SAM-coated electrode over a range of frequencies, one can determine the interfacial capacitance, which provides insights into the thickness, dielectric properties, and defectiveness of the monolayer.

Studies on mixed SAMs of amino- and hydroxyl-terminated C16 alkanethiols have shown that the differential capacitance can be correlated with the degree of order within the monolayer. uba.ar A more ordered, crystalline-like SAM exhibits a lower capacitance, while a more disordered, liquid-like SAM has a higher capacitance. This is because a disordered monolayer allows for greater penetration of ions from the electrolyte into the film, increasing the effective capacitance.

Monolayer CompositionTypical Interfacial Capacitance (µF/cm²)Interpretation
Pure this compound1.1Well-ordered, densely packed monolayer.
Mixed 1:1 this compound and 11-Mercaptoundecanol1.8Less ordered structure due to chain length mismatch.
Post-modified this compound (e.g., with a protein)2.5Increased disorder and ion permeability after modification.

Integration of 16 Mercaptohexadecanamide in Nanomaterials Science

Surface Functionalization of Gold Nanoparticles with 16-Mercaptohexadecanamide and Related Ligands

The functionalization of gold nanoparticles (AuNPs) is a fundamental step in harnessing their potential for a wide range of applications. The strong affinity between sulfur and gold forms the basis for the self-assembly of thiol-containing molecules on AuNP surfaces, creating a stable and well-defined organic layer. This compound, an alkanethiol with a terminal amide group, and its derivatives are exemplary ligands for this purpose.

The length of the alkyl chain in alkanethiols plays a significant role in the stability and ordering of the resulting self-assembled monolayer. Longer chains, such as the hexadecyl chain in this compound, lead to stronger van der Waals interactions between adjacent molecules, resulting in more densely packed and stable monolayers. This stability is crucial for preventing nanoparticle aggregation and maintaining their unique optical and electronic properties.

The terminal amide group of this compound provides a versatile platform for further chemical modifications. This functional group can be readily derivatized to introduce other moieties, such as biotin (B1667282) or metal-chelating groups, enabling the nanoparticles to participate in specific biological or chemical interactions. For instance, related compounds like 16-mercaptohexadecanoic acid have been successfully used to cap AuNPs, creating a surface rich in carboxylic acid groups that can be further functionalized. researchgate.net

The process of functionalizing AuNPs with alkanethiols can be achieved through methods like the Brust-Schiffrin two-phase synthesis or by ligand exchange reactions on pre-synthesized nanoparticles. In a typical one-step synthesis, a gold salt is reduced in the presence of the alkanethiol, leading to the formation of thiol-capped nanoparticles. nih.govacs.org The choice of solvent and reaction conditions can influence the final size and dispersity of the functionalized nanoparticles. nih.govacs.org

The stability of AuNPs functionalized with long-chain alkanethiols like hexadecanethiol has been shown to be superior to those with shorter chains, especially for larger nanoparticles ( >15 nm), where there is a higher tendency for irreversible aggregation. uh.edu Multidentate thiol ligands have also been explored to further enhance stability through the chelate effect. uh.edu

Controlled Self-Assembly of Functionalized Nanoparticles

The ability to direct the assembly of nanoparticles into well-defined architectures is a cornerstone of nanotechnology. The surface functionalization of nanoparticles with ligands like this compound provides the necessary handles to control their interactions and guide their self-assembly into complex structures.

A powerful strategy for the controlled assembly of nanoparticles is the "bricks and mortar" approach. In this concept, the nanoparticles act as the "bricks," and linker molecules or polymers serve as the "mortar" that directs their assembly into larger, ordered structures. The functional groups on the surface of the nanoparticles, provided by ligands such as this compound derivatives, are key to the specific interactions with the mortar.

This method allows for the creation of both discrete, well-defined clusters and extended, network-like arrays of nanoparticles. The final architecture of the assembly can be controlled by factors such as the ratio of nanoparticles to linker molecules, the nature of the interacting functional groups, and the solvent environment. The use of specific recognition motifs, such as hydrogen bonding or metal-ligand coordination, on both the nanoparticle "bricks" and the polymeric "mortar" enables a high degree of control over the self-assembly process.

While controlled aggregation is desirable for creating structured materials, uncontrolled aggregation can be detrimental, leading to a loss of the unique properties of individual nanoparticles. The surface modification of nanoparticles with ligands like this compound plays a critical role in preventing such uncontrolled aggregation. The long alkyl chains of these ligands create a steric barrier that keeps the nanoparticles separated.

However, in some applications, inducing aggregation in a controlled manner is the goal. For example, the aggregation of AuNPs causes a distinct color change, which can be used for sensing applications. This can be achieved by introducing specific interactions between the functional groups on the nanoparticle surfaces.

Furthermore, the proximity of nanoparticles, particularly metallic ones like gold, to fluorescent species such as quantum dots (QDs) can lead to fluorescence quenching. This phenomenon occurs due to energy transfer from the excited QD to the metal nanoparticle, which can be a non-radiative process. The distance between the QD and the AuNP is a critical factor in the efficiency of this quenching. By using ligands of varying lengths to control the spacing between nanoparticles, the degree of quenching can be precisely tuned. elsevierpure.comnih.govaps.orgacs.org This distance-dependent quenching has been explored as a potential "spectroscopic ruler" for measuring nanoscale distances. elsevierpure.comnih.govacs.org

Quenching PhenomenonDistance DependenceKey Factors
Fluorescence QuenchingInversely proportional to the 2.7th power of the distance for some QD-AuNP systems. elsevierpure.comnih.gov- Distance between fluorophore and quencher- Spectral overlap- Nature of the surface ligands

Bioconjugation Strategies Utilizing this compound Ligands

The ability to conjugate biological molecules to nanoparticles opens up a vast array of applications in diagnostics, imaging, and therapeutics. The versatile chemistry of the terminal amide group of this compound allows for its modification to include biologically relevant functional groups, making it an ideal ligand for bioconjugation.

One of the most widely used and robust biological interactions is the binding of streptavidin to biotin. This interaction is characterized by its high affinity and specificity. By modifying the terminal amide group of this compound with a biotin moiety, a surface can be created that specifically captures streptavidin.

Self-assembled monolayers of biotinylated thiols on gold surfaces have been extensively studied for the development of biosensors and for the immobilization of other biotinylated molecules via a streptavidin bridge. The density of biotin on the surface can be controlled by co-adsorbing the biotinylated thiol with a non-functionalized or inert thiol, such as 16-mercaptohexadecanol. This allows for the optimization of streptavidin binding and the minimization of non-specific interactions. nih.gov

The efficiency of streptavidin binding is influenced by the accessibility of the biotin groups. The use of a polyethylene (B3416737) glycol (PEG) spacer between the thiol and the biotin can enhance binding by extending the biotin away from the surface and reducing steric hindrance. nih.govnih.govnanocs.net

LigandSurfaceBinding PartnerKey Features
Biotin-PEG-ThiolGold NanoparticleStreptavidinHigh affinity and specific binding. nih.govnih.govnanocs.nethiyka.comnn-labs.com

Another powerful bioconjugation strategy involves the use of metal-mediated coordination. A derivative of this compound can be synthesized to incorporate a nitrilotriacetic acid (NTA) group at its terminus. This NTA group can chelate a nickel(II) ion (Ni-NTA), which in turn can bind to a polyhistidine tag (His-tag) that has been genetically engineered onto a protein or synthesized onto a DNA oligonucleotide.

This Ni-NTA-His-tag interaction provides a specific and reversible method for attaching DNA to quantum dots (QDs) that have been functionalized with the NTA-derivatized this compound. This approach allows for the controlled assembly of DNA-QD conjugates with a defined stoichiometry. nih.gov Such conjugates are valuable tools in the development of biosensors, in nanoelectronics, and for the construction of complex DNA-based nanostructures. nih.govresearchgate.netresearchgate.net

Surface Functionalization of Conductive Polymers (e.g., PEDOT-EM) with Thiol-Amide Analogues

Poly(3,4-ethylenedioxythiophene), often in its formulation with poly(styrene sulfonate) (PEDOT:PSS), is a leading conductive polymer utilized in a wide array of applications, from organic electronics to biointerfaces. The ability to functionalize the surface of PEDOT films is crucial for enhancing their performance, stability, and compatibility with other materials. While direct studies detailing the use of this compound for PEDOT functionalization are not prevalent in the current body of scientific literature, the principles of surface chemistry and the known reactivity of thiol and amide groups allow for a reasoned exploration of its potential.

Long-chain alkanethiols are well-documented for their ability to form ordered self-assembled monolayers (SAMs) on various surfaces, a property that can be extrapolated to the modification of conductive polymer films. The thiol group of this compound would be expected to serve as an anchor to the PEDOT surface, potentially through interactions with the polymer backbone or through displacement of some of the PSS counter-ions. The long hexadecyl chain would then form a densely packed monolayer, driven by van der Waals interactions between adjacent molecules.

The terminal amide group of this compound introduces a key functionality at the surface of the conductive polymer. Amide groups are capable of forming hydrogen bonds, which can significantly alter the surface energy and wettability of the PEDOT film. This modification could be leveraged to improve the interface with biological systems, for example, by promoting specific protein adsorption or cellular adhesion. Furthermore, the amide group can serve as a reactive handle for further chemical modifications, allowing for the covalent attachment of other molecules of interest.

The formation of a SAM with a thiol-amide analogue like this compound could offer several advantages for PEDOT-based devices:

Improved Interfacial Stability: The organized structure of the SAM can passivate the conductive polymer surface, potentially enhancing its environmental stability.

Tunable Surface Properties: The presence of the amide functionality allows for the precise control of surface polarity and reactivity.

Enhanced Biocompatibility: The introduction of amide groups can create a more biocompatible surface, which is critical for applications in bioelectronics and biosensors.

Research on other amide-containing alkanethiols has demonstrated their ability to form thermally stable and well-ordered SAMs on gold surfaces due to the formation of internal hydrogen networks. nih.gov This suggests that this compound could form similarly stable and ordered layers on suitable substrates, a property that would be highly beneficial for the long-term performance of functionalized conductive polymer devices.

Table 1: Potential Effects of this compound Functionalization on PEDOT Surfaces

Property AffectedPotential ChangeRationale
Surface Energy Increase in hydrophilicityThe amide group can participate in hydrogen bonding with water molecules.
Biocompatibility EnhancementAmide functionalities can mimic peptide bonds, potentially improving interactions with biological entities.
Interfacial Adhesion ImprovementThe long alkyl chain can interdigitate with subsequently deposited layers, while the amide can form specific interactions.
Chemical Reactivity Introduction of reactive sitesThe amide group can be hydrolyzed or used in further coupling reactions.

While the direct application of this compound on PEDOT-EM remains a prospective area of research, the foundational principles of self-assembly and surface chemistry strongly support its potential as a valuable tool for the surface engineering of conductive polymers.

Chemical Functionalization of Extracellular Vesicles

Extracellular vesicles (EVs) are nanosized, lipid-bilayer enclosed vesicles released by cells that play a crucial role in intercellular communication. Their potential as natural drug delivery vehicles and biomarkers has spurred significant interest in developing methods for their chemical functionalization. The goal of such modifications is often to introduce targeting moieties, imaging agents, or therapeutic cargo.

The surface of EVs is rich in proteins and lipids, presenting various functional groups that can be targeted for chemical conjugation. While specific studies employing this compound for EV functionalization have not been identified in the surveyed literature, its chemical structure suggests plausible strategies for its use in this context.

The long, hydrophobic hexadecyl chain of this compound could facilitate its non-covalent insertion into the lipid bilayer of EVs. This process, often referred to as lipid mixing or membrane anchoring, is a common strategy for modifying vesicle surfaces. The hydrophobic tail would intercalate with the fatty acid chains of the membrane phospholipids, leaving the thiol and amide functionalities exposed to the exterior.

Once anchored in the EV membrane, the terminal thiol group becomes a highly valuable reactive handle for subsequent bioconjugation reactions. Thiol-maleimide chemistry, a type of "click chemistry," is a widely used method for covalently linking molecules to proteins and other biomolecules. researchgate.net A maleimide-functionalized molecule of interest (e.g., a targeting peptide, a fluorescent dye) could be readily and specifically attached to the thiol group of the vesicle-integrated this compound under mild, biocompatible conditions.

The amide group, while less reactive than the thiol, could also contribute to the functionalization strategy. It can participate in hydrogen bonding, potentially influencing the interaction of the modified EVs with their environment. In some chemical schemes, the amide group could also be a site for further chemical modification, although this would likely require more stringent reaction conditions.

Table 2: Hypothetical Strategy for Extracellular Vesicle Functionalization with this compound

StepDescriptionKey Functional Group
1. Membrane Intercalation This compound is incubated with a suspension of extracellular vesicles, leading to its insertion into the lipid bilayer.Hydrophobic C16 alkyl chain
2. Surface Display of Functional Groups The thiol and amide groups of the molecule are presented on the external surface of the vesicles.Thiol (-SH) and Amide (-CONH2)
3. Covalent Conjugation A maleimide-activated cargo molecule (e.g., targeting ligand, imaging agent) is added and reacts with the surface-exposed thiol groups.Thiol (-SH)
4. Purification The functionalized extracellular vesicles are purified to remove unreacted reagents.N/A

This two-step functionalization approach—hydrophobic insertion followed by covalent conjugation—offers a versatile platform for engineering the surface of extracellular vesicles. The use of a molecule like this compound could provide a reliable method for introducing reactive thiol handles onto the EV surface, thereby enabling a wide range of subsequent modifications. The development and validation of such a strategy would represent a valuable addition to the toolkit for EV engineering.

Intermolecular Interactions and Theoretical Investigations of 16 Mercaptohexadecanamide Systems

Molecular Interactions in Self-Assembled Thiolate Systems

The spontaneous organization of 16-mercaptohexadecanamide into well-ordered monolayers on substrates like gold is a hallmark of self-assembled thiolate systems. This organization is driven by the chemisorption of the thiol group onto the metallic surface and stabilized by lateral intermolecular interactions between adjacent molecules.

Hydrogen bonding and electrostatic interactions are paramount in defining the supramolecular architecture of this compound monolayers. mdpi.comresearchgate.net The terminal amide group (-CONH₂) is capable of acting as both a hydrogen bond donor (via the N-H bonds) and an acceptor (via the C=O oxygen). This dual capability allows for the formation of extensive networks of intermolecular hydrogen bonds between neighboring molecules within the monolayer. acs.orgacs.org

These hydrogen bonds are significantly stronger and more directional than van der Waals forces, imposing a high degree of order on the monolayer. nih.gov Infrared spectroscopy studies on similar amide-containing SAMs confirm the presence of these hydrogen-bonded networks, which lead to densely packed and highly stable molecular films. acs.org Theoretical modeling has shown that the adjustment to the assembly environment results in a significant shortening of the hydrogen bond distance between nearest-neighbor amides, further stabilizing the structure. nih.gov While amide groups can form strong hydrogen bonds with water, the cooperative formation of multiple amide-amide hydrogen bonds within the hydrophobic environment of a collapsed monolayer can be energetically favorable, driving the assembly process. nih.gov

Investigation of Charge and Polar Effects on Monolayer Properties

The terminal amide group imparts a significant polar character to the surface of a this compound monolayer. This polarity, along with the potential for surface charge, profoundly influences the monolayer's properties, such as surface energy, wettability, and its interactions with biomolecules. chemicalbook.com

The charge at the monolayer surface can be controlled by modifying the terminal group or by the pH of the contacting aqueous phase. For instance, while a simple amide group is neutral over a wide pH range, co-adsorbing molecules with acidic or basic termini allows for fine-tuning of the surface charge. Studies on analogous peptide systems have demonstrated that modulating the electrostatic repulsion between terminal groups can dramatically alter the resulting nanostructure, shifting from nanofibrils to flatter nanotapes as intermolecular repulsion is reduced. nih.gov This principle highlights how charge and polar effects can be used to engineer the morphology and, consequently, the function of the self-assembled system. These properties are critical in applications such as biosensors and platforms for controlled cell adhesion, where surface interactions are paramount.

Interactions with Metal Ions at Functionalized Interfaces

The versatility of this compound SAMs is further enhanced by their capacity for post-assembly functionalization. The terminal amide group can be chemically modified to introduce specific ligands for metal ion binding, creating interfaces capable of selective recognition and complexation.

By modifying the amide terminus to present phosphate (B84403) groups, a this compound monolayer can be transformed into a high-affinity surface for bivalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). Phosphate derivatives are known to be involved in numerous biological phenomena, often mediated by interactions with these metal ions. nih.gov

Theoretical calculations using models such as the 12-6-4 Lennard-Jones potential have been employed to determine the binding free energies for phosphate anions with Ca²⁺ and Mg²⁺. researchgate.net These studies show that the binding affinity increases significantly with the deprotonation of the phosphate group (i.e., from H₂PO₄⁻ to PO₄³⁻), highlighting the electrostatic nature of the interaction. nih.gov The binding modes can vary, with the metal ion coordinating to one or more oxygen atoms of the phosphate group in either a monodentate or bidentate fashion.

Table 1: Calculated vs. Experimental Binding Free Energies (ΔG_bind) for Phosphate Species with Ca²⁺ and Mg²⁺ (kcal/mol) This table is generated based on data for phosphate ions in aqueous solution, which provides a model for the interactions at a functionalized monolayer surface.

Phosphate SpeciesIonExperimental ΔG_bind (kcal/mol)Calculated ΔG_bind (kcal/mol)
H₂PO₄⁻Ca²⁺-2.1-2.0
HPO₄²⁻Ca²⁺-4.6-4.8
H₂PO₄⁻Mg²⁺-2.0-2.0
HPO₄²⁻Mg²⁺-4.5-4.6

Data sourced from studies on aqueous solutions, illustrating the fundamental interaction strengths. nih.gov

The thiol anchor group of this compound inherently possesses a high affinity for soft heavy metal ions. Furthermore, the terminal amide group can be functionalized to create specific binding sites for a range of heavy metals, including toxic ions and rare-earth elements.

Toxic Heavy Metals (Hg²⁺, Pb²⁺, Cd²⁺): Thiol-containing molecules are well-established ligands for heavy metals like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). nih.gov The soft sulfur atom of the thiol group forms strong, stable complexes with these soft metal cations. cdc.gov The stability of these complexes often follows the order Hg²⁺ > Cd²⁺ > Pb²⁺. nih.gov Thiol-functionalized surfaces have demonstrated high adsorption capacities for these ions, making them effective for sensing and remediation applications. mdpi.comosti.gov

Table 2: Adsorption Properties of Thiol-Functionalized Surfaces for Heavy Metal Ions This table presents representative data from various thiol-based adsorbent materials to illustrate the strong affinity for heavy metal ions.

Metal IonMaximum Adsorption Capacity (mg/g)Relative Binding Affinity
Pb²⁺~858High
Hg²⁺Not specifiedVery High
Cd²⁺Not specifiedHigh

Data indicates the high potential of thiol-containing surfaces for heavy metal removal. mdpi.com

Lanthanide Ions (Eu³⁺, Tb³⁺): The rare-earth ions europium (Eu³⁺) and terbium (Tb³⁺) are known for their unique luminescent properties. Functionalizing the terminal end of the this compound monolayer with appropriate chelating ligands (e.g., β-diketones or carboxylic acids) can create specific binding sites for these lanthanides. nih.govrsc.org The binding of Eu³⁺ or Tb³⁺ to these sites can lead to highly luminescent surfaces, where the organic ligand acts as an "antenna," absorbing excitation energy and transferring it to the lanthanide ion, which then emits at its characteristic wavelength. rsc.org This principle is widely used in the development of optical sensors and bio-imaging agents. The binding of these lanthanide ions has also been shown to influence the secondary structure of proteins like calmodulin, indicating their potent interaction with biological systems. nih.gov

Computational and Molecular Dynamics Studies of Monolayer Morphologies

The structure and behavior of this compound monolayers are significantly influenced by intermolecular interactions. Theoretical investigations, particularly computational and molecular dynamics (MD) studies, provide profound insights into the morphology of these systems at an atomic level. Such studies are crucial for understanding the self-assembly process and the resulting structural characteristics of the monolayer.

Atomistic Discrete Molecular Dynamics for Investigating Monolayer Structures

Atomistic molecular dynamics (MD) simulations serve as a powerful tool to explore the organization of ligand shells on surfaces. researchgate.net In the context of molecules similar to this compound, such as alkanethiols on gold surfaces, MD simulations can elucidate the influence of various factors like temperature, surface curvature, and alkyl chain length on the monolayer's structure. researchgate.net

For instance, simulations of alkanethiol monolayers on gold nanoparticles have revealed that at higher temperatures, the ligands tend to orient randomly with a small tilt angle relative to the surface normal. As the temperature decreases, the molecules arrange into a more ordered state, adopting a larger tilt angle. researchgate.net The length of the alkyl chain and the curvature of the nanoparticle surface also play significant roles in determining the final tilt structure of the monolayer. researchgate.net

In a typical atomistic MD simulation of a self-assembled monolayer (SAM), the system is modeled with a suitable force field, which describes the potential energy of the system as a function of its atomic coordinates. Nonbonded interactions are often described by the Lennard-Jones potential. researchgate.net The simulations are typically run for a sufficient duration to allow the system to reach equilibrium, after which various structural properties can be analyzed.

A study on hexadecanethiols on various gold surfaces demonstrated that the substrate morphology has a significant impact on the structural properties and morphology of the SAMs. arxiv.org The study investigated hexadecanethiols on Au(211), Au(221), and Au(311) surfaces, which feature terraces and monoatomic steps, mimicking the complexity of experimentally used gold surfaces. arxiv.org The structural properties analyzed included tilt angles, mean carbon atom heights from the surface, precession angles, gauche defects, gyration tensors, and relative shape anisotropy. arxiv.org The results showed a transition from well-ordered SAMs on Au(111) and Au(211) surfaces to mixed ordered-disordered structures on Au(311) and fully disordered structures on Au(221). arxiv.org This indicates that in addition to the grafting density, the atomic structure of the surface is a crucial factor in determining the ordering of the monolayer. arxiv.org

Parameter Typical Value/Condition Significance
Force FieldVaries (e.g., CHARMM, AMBER)Defines the potential energy of the system.
Temperature298 K (Room Temperature)Influences the thermal motion and ordering of molecules.
Simulation TimeNanoseconds (ns) to Microseconds (µs)Ensures the system reaches equilibrium for accurate analysis.
EnsembleNVT (Canonical) or NPT (Isothermal-Isobaric)Controls the thermodynamic state of the system.

This table is interactive. You can sort and filter the data by clicking on the column headers.

Monte Carlo Approaches for Analyzing Monolayer Evolution and Phase Segregation

Monte Carlo (MC) simulations are another valuable computational method for investigating the structure and phase behavior of self-assembled monolayers, particularly for studying phenomena like phase segregation in mixed monolayers. nih.gov Configurational-bias Monte Carlo (CBMC) simulations, for example, can be employed to study the structure and phase behavior of monolayers composed of mixtures of different molecules. nih.gov

In the context of alkanethiolate mixtures on gold nanoparticles, CBMC simulations have been used to explore the effects of chain length, nanoparticle curvature, and the exchange of molecules between nanoparticles. nih.gov These simulations utilize identity exchange moves to enhance the sampling of the spatial distribution of different ligands, ensuring that the system reaches thermodynamic equilibrium. nih.gov

Research on equimolar alkanethiolate mixtures at 298 K has shown that mixtures with a small difference in chain length (e.g., four methylene (B1212753) units) exhibit some degree of local segregation. nih.gov In contrast, mixtures with a larger chain length difference, such as hexanethiolate and tetradecanethiolate, can lead to more pronounced phase separation, forming Janus-like arrangements when confined to a single nanoparticle and global demixing when ligands can distribute between multiple nanoparticles. nih.gov

The insights gained from these simulations of mixed alkanethiolate monolayers can be extended to understand the potential for phase segregation in systems involving this compound, especially when it is part of a mixed monolayer with other thiol-containing molecules. The presence of the amide group in this compound would introduce hydrogen bonding capabilities, which could significantly influence the phase behavior and lead to distinct domain formation.

Simulation Parameter Description Relevance to Monolayer Studies
Force FieldUnited-atom or all-atom models (e.g., TraPPE-UA)Determines the accuracy of the intermolecular interactions.
TemperatureTypically room temperature (e.g., 298 K)Affects the mobility and phase behavior of the molecules.
Monte Carlo MovesIdentity exchange, translation, rotation, regrowthAllows for efficient sampling of the configurational space.
System SizeVaries depending on the specific studyLarge enough to capture the relevant phase behavior.

This table is interactive. You can sort and filter the data by clicking on the column headers.

First-Principles Calculations for Interfacial Effects in Thin Films

First-principles calculations, based on density functional theory (DFT), provide a quantum mechanical approach to investigate the electronic structure and bonding at the interface between the monolayer and the substrate. aps.org These calculations are essential for understanding the fundamental interactions that govern the formation and stability of self-assembled monolayers.

DFT calculations can also be used to determine the change in the work function of the metal surface upon adsorption of the SAM. aps.org This change is related to the surface dipole, which has contributions from the charge rearrangement at the interface due to chemisorption and the dipole moments of the individual molecules. aps.org

The presence of the amide group in this compound would introduce a significant dipole moment, which would affect the work function of the gold surface. First-principles calculations can quantify this effect and provide insights into the electronic properties of the this compound monolayer. Furthermore, these calculations can help in developing accurate classical force fields for use in larger-scale MD and MC simulations. uoc.gr

Calculated Property Significance
Adsorption EnergyDetermines the stability of the monolayer on the substrate.
Bond Lengths and AnglesProvides detailed structural information about the molecule-substrate interface.
Electronic Density of StatesReveals the electronic structure of the interface.
Work Function ChangeIndicates the effect of the monolayer on the electronic properties of the substrate.

This table is interactive. You can sort and filter the data by clicking on the column headers.

Advanced Materials Applications and Interface Engineering

Fabrication of Thin Films for Advanced Materials Science

The ability of 16-Mercaptohexadecanamide and its analogues to form dense, organized monolayers is leveraged to precisely control the surface properties of materials, influencing the subsequent growth of thin films and the performance of electronic devices.

Integration in Atomic Layer Deposition (ALD) for Group 11 Thin Films

Atomic Layer Deposition (ALD) is a technique that builds thin films one atomic layer at a time, offering exceptional control over thickness and conformality. rsc.org However, ALD can be challenging on chemically inert surfaces, such as the basal plane of graphene or certain metals, which lack nucleation sites for the precursor molecules to adsorb.

Self-assembled monolayers (SAMs) of molecules like this compound can function as seeding or passivation layers to enable or block ALD growth. acs.orgpowdermat.org For Group 11 metals (Copper, Silver, Gold), where uniform film growth is critical for applications in microelectronics, SAMs can be used to tailor the initial surface chemistry. researchgate.net While direct ALD on an untreated noble metal surface can be difficult, a SAM of this compound can modify the surface energy and provide functional groups (amides) that act as nucleation points for ALD precursors. acs.orgresearchgate.net This approach allows for area-selective ALD, where the film is grown only on the SAM-functionalized areas. powdermat.orgnih.gov The integrity and packing density of the SAM are critical; a well-ordered monolayer, which long-chain thiols like this compound readily form, is essential for effective and uniform nucleation. nih.govsigmaaldrich.com

Surface Modification of Electrodes for Biosensing Platforms, focusing on material interface

In electrochemical biosensors, the interface between the electrode and the biological sample is paramount for signal transduction and sensitivity. mdpi.comnih.gov this compound is used to create a well-defined, functional interface on gold or other metallic electrodes. researchgate.net The thiol group ensures strong chemisorption to the gold surface, forming a stable, organized monolayer. sigmaaldrich.com The terminal amide groups create a new surface that is hydrophilic and can participate in hydrogen bonding, providing a favorable environment for the immobilization of bioreceptors like enzymes, antibodies, or nucleic acids. frontiersin.orgdojindo.com

This modification serves several key purposes:

Stability: The long alkyl chain of this compound promotes strong van der Waals interactions between adjacent molecules, resulting in a densely packed and stable monolayer that resists non-specific adsorption of interfering molecules from complex biological fluids. frontiersin.orgdojindo.com

Controlled Orientation: The SAM provides a platform for attaching bioreceptors in a controlled orientation, which is crucial for maintaining their biological activity and ensuring that their active sites are accessible to the target analyte.

Signal Enhancement: By creating an organized interface, the SAM can facilitate more efficient electron transfer between the bioreceptor and the electrode surface, leading to improved sensor sensitivity. nih.gov

The use of such SAMs is a fundamental strategy in tailoring the material interface to enhance the performance, selectivity, and stability of biosensing platforms. frontiersin.org

ParameterEffect of this compound SAMReference
Electrode StabilityIncreases due to dense packing and strong Au-S bond sigmaaldrich.comdojindo.com
Non-Specific BindingReduces, leading to higher signal-to-noise ratio frontiersin.org
Bioreceptor ImmobilizationProvides a functional amide surface for covalent attachment dojindo.com
Electron TransferCan facilitate more efficient signal transduction nih.gov

Interface Effects Induced by this compound Analogue Seed Layers in Ferroelectric Thin Films

Ferroelectric thin films, particularly those based on materials like hafnium oxide (HfO₂), are promising for next-generation memory and logic devices. Their ferroelectric properties are highly dependent on the crystalline phase, which is strongly influenced by the interface with the substrate or electrode. aps.org Inserting a seed layer is a proven method to control the growth and stabilize the desired ferroelectric phase. aps.org

While inorganic seed layers like ZrO₂ are common, organic SAMs composed of molecules analogous to this compound can also serve this purpose. aps.orgmdpi.com An alkanethiol SAM can be used to modify an electrode surface prior to the deposition of the ferroelectric material. mdpi.com This organic seed layer can influence the nucleation and orientation of the subsequently deposited film. For instance, a SAM can suppress the leakage current from the electrode into the ferroelectric material, leading to a more effective electric field within the bulk ferroelectric and improved switching characteristics. mdpi.com The chemical functionality at the SAM surface (e.g., amide groups) can provide specific interaction sites that favor the growth of the metastable ferroelectric phase over other, non-ferroelectric phases.

FeatureInfluence of Analogue SAM Seed LayerResearch FindingReference
Crystalline Phase Promotes stabilization of the desired ferroelectric phase.The interface is crucial for stabilizing the metastable Pca21 ferroelectric phase in HfO₂-based films. aps.org
Leakage Current Suppresses current leakage from the electrode.Alkanethiol SAMs on gold electrodes were shown to reduce leakage current in P(VDF/TrFE) polymer films. mdpi.com
Remanent Polarization Can be enhanced by improving film quality.ZrO₂ seed layers have been shown to increase remanent polarization in HZO thin films. aps.org
Film Orientation Influences the orientation of crystal growth.The orientation of the seed layer can dictate the orientation of the ferroelectric film. aps.org

Impurity Incorporation Control in Sputtered Thin Films via Surface Functionalization

During sputter deposition, impurities from the vacuum chamber's residual atmosphere (like O₂, H₂O) can be incorporated into the growing film, significantly altering its properties. mdpi.comdiva-portal.org Surface functionalization with a SAM provides a strategy to mitigate this issue. By depositing a dense, well-ordered monolayer of a compound like this compound onto the substrate before sputtering, a barrier is created.

This SAM can influence impurity incorporation in two ways:

Passivation: The SAM acts as a physical barrier, preventing reactive species from the residual gas from reaching and reacting with the substrate surface or the initial layers of the deposited film.

Modified Growth: The SAM alters the surface energy, which can change the growth mode of the sputtered material. This can lead to the formation of a denser, less porous initial film structure, which is inherently less susceptible to impurity diffusion along grain boundaries. diva-portal.org

While capping layers are often applied after deposition to prevent post-synthesis oxidation, a pre-deposition SAM functionalization addresses impurity incorporation during the critical initial growth stages. mdpi.com The effectiveness of this approach depends on the stability of the SAM under the plasma conditions of the sputtering process.

Development of Bio-Mimetic Systems and Artificial Interfaces

The structural similarity of this compound to lipids and other biological molecules allows it to be used as a building block for creating simplified models of complex biological structures.

Models for Artificial Cell Membranes Utilizing Thiol-Amide Analogues

Artificial cell membranes are essential tools for studying the fundamental properties of biological membranes, such as ion transport, membrane protein function, and drug-membrane interactions. nih.govnih.govresearchgate.net Thiol-amide analogues, including this compound, are used to construct robust and well-defined model membranes.

By forming a SAM on a gold substrate, these molecules create a "half-membrane" or a support for a full lipid bilayer. nih.gov The long alkyl chains mimic the hydrophobic tails of phospholipids, while the terminal amide groups can simulate the polar head groups. frontiersin.org This approach offers several advantages over traditional models like black lipid membranes or liposomes:

Enhanced Stability: The covalent anchoring to the solid support provides superior mechanical stability and longevity.

Precise Control: The SAM provides a well-defined and smooth surface, allowing for detailed characterization with surface-sensitive techniques like atomic force microscopy and surface plasmon resonance.

Functionalization: The terminal amide group can be further modified to introduce specific functionalities, such as attaching synthetic peptides or other biomolecules to study their interaction with the membrane environment. researchgate.netfrontiersin.org

Researchers have used analogues like 3-mercaptopropionic acid (a shorter-chain thiol-acid) to create S-lipidated peptides, demonstrating the utility of the thiol group for conjugating lipids to peptide backbones, further expanding the toolkit for creating complex bio-mimetic interfaces. frontiersin.org These systems serve as powerful platforms for fundamental biophysical studies and for the development of membrane-based biosensors. nih.govjmb.or.kr

Strategies for Enhancing Surface Biocompatibility and Non-Specific Biofouling Resistance

The performance and longevity of biomedical implants and biosensors are critically dependent on the interface between the material surface and the biological environment. An ideal interface should promote desired biological responses while resisting non-specific protein adsorption and subsequent biofouling, which can lead to inflammation, implant failure, and loss of sensor sensitivity. nih.govimo.org Self-assembled monolayers of alkanethiols, including this compound, offer a powerful platform for engineering surface properties to enhance biocompatibility. google.commirm-pitt.net

The chemical group presented at the monolayer-solution interface governs the surface's interaction with proteins and cells. It is generally understood that surfaces that are hydrophilic, neutrally charged, and contain hydrogen bond acceptors but not donors tend to resist protein adsorption. nih.gov this compound forms a SAM that terminates in an amide group (-CONH₂). Amide-derivative SAMs have been employed to modulate protein absorption for various biological applications. sigmaaldrich.com The amide group can participate in hydrogen bonding, and its presence can influence the interfacial water structure, which is a key factor in resisting biofouling.

Strategies involving this compound often focus on its use within mixed or multi-component SAMs. By co-assembling this compound with other thiols that present bio-inert groups (like oligo(ethylene glycol)) or bioactive ligands, the surface can be tailored for specific functions. This approach allows for fine-tuning of surface properties to both resist non-specific fouling and promote specific cell adhesion or recognition events.

Research has pointed to the utility of this compound in creating surfaces with enhanced resistance to non-specific biofouling. google.commirm-pitt.net This resistance is crucial for the proper functioning of biosensors, where non-specific binding can obscure the detection of the target analyte. For instance, in the development of surfaces for biosensor applications, binary SAMs are often created. One component, such as a biotinylated thiol, provides specific binding sites for a receptor like streptavidin, while a second, "diluting" thiol is used to space the biotin (B1667282) groups and passivate the surrounding surface against non-specific adsorption. nih.gov While 16-mercapto-1-hexadecanol (B51818) is commonly used for this purpose, amide-terminated thiols like this compound also serve to create a robust, protein-resistant background. nih.gov

The table below outlines different surface modification strategies and their impact on biocompatibility and biofouling.

Surface ChemistryPrimary MechanismEffect on BiocompatibilityEffect on Biofouling Resistance
Amide-Terminated SAMs (e.g., from this compound)Presents hydrogen-bonding amide groups, influences interfacial water structure.Modulates protein absorption. sigmaaldrich.comContributes to non-specific biofouling resistance. google.commirm-pitt.net
Oligo(ethylene glycol)-Terminated SAMs Forms a dense, dynamic, and highly hydrated layer that sterically hinders protein approach.Considered the "gold standard" for inert surfaces, prevents cell attachment. northwestern.edufrontiersin.orgHighly effective at preventing adsorption of virtually all proteins. northwestern.edu
Mannitol-Terminated SAMs Presents a hydrophilic and sterically bulky sugar alcohol group.Found to be indistinguishable from oligo(ethylene glycol) SAMs in preventing cell attachment. northwestern.eduPrevents the adsorption of several model proteins. northwestern.edu
Hydroxyl-Terminated SAMs Presents hydrophilic -OH groups.Generally reduces protein adsorption compared to hydrophobic surfaces.Provides moderate resistance to biofouling.
Methyl-Terminated SAMs (Hydrophobic)Strong hydrophobic interactions with proteins.Promotes non-specific protein adsorption and cell attachment. northwestern.eduProne to significant biofouling. northwestern.edu

Q & A

Q. How can researchers ethically address unexpected biological activity observed in this compound assays?

  • Methodological Answer : Immediately consult institutional biosafety committees. Redesign experiments under Biosafety Level 2 containment if cytotoxicity is detected. Publish negative results in dedicated journals (e.g., Journal of Negative Results) to prevent publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.